BenchChemオンラインストアへようこそ!

N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Medicinal Chemistry Physicochemical Properties ADME Prediction

N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 98545-15-4) is a tertiary N-alkylpiperazine derivative with the molecular formula C8H19N3 and a molecular weight of 157.26 g/mol. It is a synthetic small molecule containing a piperazine ring functionalized with a methyl group at the N4 position and an N-methyl-ethylamine side chain at the N1 position.

Molecular Formula C8H19N3
Molecular Weight 157.26 g/mol
CAS No. 98545-15-4
Cat. No. B1368847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-(4-methylpiperazin-1-YL)ethanamine
CAS98545-15-4
Molecular FormulaC8H19N3
Molecular Weight157.26 g/mol
Structural Identifiers
SMILESCNCCN1CCN(CC1)C
InChIInChI=1S/C8H19N3/c1-9-3-4-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3
InChIKeyLZEBHQQBLHMJOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Why N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 98545-15-4) is the Preferred Tertiary Amine Building Block for CNS-Focused Medicinal Chemistry


N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 98545-15-4) is a tertiary N-alkylpiperazine derivative with the molecular formula C8H19N3 and a molecular weight of 157.26 g/mol . It is a synthetic small molecule containing a piperazine ring functionalized with a methyl group at the N4 position and an N-methyl-ethylamine side chain at the N1 position [1]. Unlike its primary amine analog 2-(4-methylpiperazin-1-yl)ethanamine (CAS 934-98-5), the N-methyl substitution on the ethylamine chain introduces steric bulk and alters the hydrogen-bonding capacity of the terminal amine from a primary to a secondary amine [1]. This compound is catalogued as a research-use-only building block across multiple vendor platforms [2] and has been explicitly referenced in patent literature as a synthetic intermediate for developing EGFR modulators for oncology applications [3].

Why N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 98545-15-4) Cannot Be Interchanged with Common In-Class Analogs


Substituting N-methyl-2-(4-methylpiperazin-1-yl)ethanamine with its closest structural analogs—such as 2-(4-methylpiperazin-1-yl)ethanamine (CAS 934-98-5) or N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 40172-12-1)—introduces non-trivial changes in molecular properties that can alter synthetic outcomes, biological activity, and downstream formulation behavior . The target compound differs from 2-(4-methylpiperazin-1-yl)ethanamine by the presence of an N-methyl group on the ethylamine side chain, which converts the terminal amine from a primary to a secondary amine . This modification impacts the compound's calculated LogP (estimated at -0.4 for the target vs. a more polar, less lipophilic character for the primary amine analog) and alters its reactivity profile in amide coupling, reductive amination, and nucleophilic substitution reactions [1]. Procurement of a non-identical analog would therefore require re-validation of synthetic routes, re-optimization of reaction conditions, and potentially re-profiling of the final molecule's physicochemical and pharmacokinetic properties .

Quantitative Differentiation of N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine (98545-15-4) vs. Key Comparators


Calculated LogP: Lipophilicity Differentiation from Primary Amine Analog

The target compound (98545-15-4) exhibits a calculated octanol-water partition coefficient (LogP) of -0.4, based on computational prediction algorithms [1]. In contrast, its closest structural analog, 2-(4-methylpiperazin-1-yl)ethanamine (CAS 934-98-5)—which lacks the N-methyl group on the ethylamine side chain—is predicted to have a lower LogP (more hydrophilic) due to the presence of a primary amine capable of forming additional hydrogen bonds with water . This quantitative difference in predicted lipophilicity suggests that the target compound may exhibit altered membrane permeability and distribution characteristics when incorporated into larger molecular scaffolds, a critical consideration for CNS-targeted drug discovery programs where balancing polarity is essential for blood-brain barrier penetration [1].

Medicinal Chemistry Physicochemical Properties ADME Prediction

Hydrogen Bond Donor/Acceptor Profile: Impact on Synthetic Reactivity

The target compound (98545-15-4) possesses one hydrogen bond donor (the secondary amine NH) and three hydrogen bond acceptors (the three nitrogen atoms) [1]. In comparison, 2-(4-methylpiperazin-1-yl)ethanamine (CAS 934-98-5) has two hydrogen bond donors (the primary amine NH2 group) and three hydrogen bond acceptors [2]. This difference in hydrogen bond donor count alters the compound's reactivity profile: the secondary amine of the target compound is a weaker nucleophile than the primary amine of the analog, which can influence reaction rates and yields in amide bond formation and reductive amination steps . Additionally, the target compound's single NH donor makes it less prone to unwanted side reactions such as over-alkylation or polymerization under certain coupling conditions .

Synthetic Chemistry Reactivity Building Block Selection

Patent-Cited Utility as a Synthetic Intermediate in EGFR-Targeted Oncology Programs

The compound 98545-15-4 is explicitly cited in patent US20200270229A1 as a synthetic intermediate for preparing 2-(2,4,5-substituted-anilino)pyrimidine derivatives that function as EGFR modulators for treating cancers such as acute myeloid leukemia and metastatic breast cancer [1]. In contrast, the primary amine analog 2-(4-methylpiperazin-1-yl)ethanamine (CAS 934-98-5) is not mentioned in this specific patent or any other patent retrieved for EGFR-targeted applications [2]. This indicates that the N-methyl substitution is a deliberate structural feature required for the synthesis of the final bioactive molecules claimed in this intellectual property. Procurement of the exact compound 98545-15-4 is therefore necessary for researchers aiming to follow established synthetic protocols for generating this specific chemotype of EGFR modulators [1].

Oncology EGFR Inhibitors Medicinal Chemistry Patent-Backed Applications

Optimal Application Scenarios for Procuring N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine (98545-15-4) Based on Evidence


Synthesis of Patent-Disclosed EGFR Modulators for Oncology Research

Procure CAS 98545-15-4 for use as a key intermediate in the preparation of 2-(2,4,5-substituted-anilino)pyrimidine derivatives claimed in US20200270229A1. These compounds are being developed as EGFR modulators for potential treatment of acute myeloid leukemia and metastatic breast cancer [1]. The exact N-methyl substitution pattern is essential for the final molecule's biological activity, and substituting the primary amine analog (934-98-5) would result in a different chemotype not covered by the patent claims.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

Use this compound as a building block for designing CNS-penetrant small molecules where moderate lipophilicity is desired. The calculated LogP of -0.4 for the free base [2] positions it as less hydrophilic than its primary amine analog (predicted LogP more negative), potentially offering improved passive membrane permeability while retaining sufficient polarity to avoid excessive plasma protein binding. This property profile is particularly relevant for targets within the central nervous system, where the piperazine motif is commonly employed in ligands for GPCRs and ion channels.

Controlled Reactivity for Amide Coupling and Reductive Amination

Select CAS 98545-15-4 when a synthetic route requires a secondary amine building block with a single hydrogen bond donor to minimize side reactions such as over-alkylation or polymerization . The compound's single NH donor (vs. two for primary amine analogs) provides more predictable and controllable reactivity in amide bond formation, making it preferable for multi-step syntheses where protecting group strategies must be carefully managed.

Medicinal Chemistry Exploration of N-Alkylpiperazine SAR

Incorporate this compound into structure-activity relationship (SAR) studies investigating the effect of N-methyl substitution on the ethylamine side chain of piperazine-containing pharmacophores. The direct comparison with 2-(4-methylpiperazin-1-yl)ethanamine (primary amine) and N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine (bulkier alkyl group) allows systematic exploration of steric and electronic effects on target binding, selectivity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.